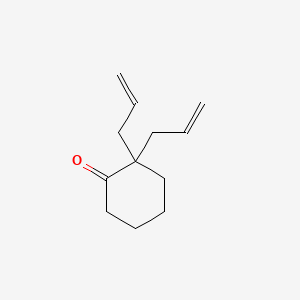

2,2-Diallylcyclohexanone

Beschreibung

2-Allylcyclohexanone (CAS: 94-66-6) is a substituted cyclohexanone derivative featuring an allyl group (-CH₂-CH₂-CH₂) at the 2-position of the cyclohexanone ring. Its molecular formula is C₉H₁₄O, with a molecular weight of 138.21 g/mol . This compound is primarily utilized in organic synthesis, particularly in reactions involving conjugate additions or rearrangements, such as the Claisen rearrangement . It is typically synthesized via acid-catalyzed thermal rearrangement of the diallyl acetal of cyclohexanone, yielding high-purity product after distillation .

Eigenschaften

CAS-Nummer |

5277-36-1 |

|---|---|

Molekularformel |

C12H18O |

Molekulargewicht |

178.27 g/mol |

IUPAC-Name |

2,2-bis(prop-2-enyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H18O/c1-3-8-12(9-4-2)10-6-5-7-11(12)13/h3-4H,1-2,5-10H2 |

InChI-Schlüssel |

QFSGLPBMYINTJA-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCC1(CCCCC1=O)CC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diallylcyclohexanone typically involves the alkylation of cyclohexanone with allyl bromide in the presence of a strong base such as sodium amide. The reaction is carried out in an anhydrous environment, often using ether as a solvent. The process involves the formation of a sodium enolate intermediate, which then reacts with allyl bromide to form the desired product .

Industrial Production Methods: While specific industrial production methods for 2,2-diallylcyclohexanone are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Diallylcyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and benzonitrile.

Reduction: Sodium borohydride (NaBH4) is often used for the reduction of the ketone group.

Substitution: Allyl groups can be substituted using reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,2-Diallylcyclohexanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

Industry: It can be used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,2-diallylcyclohexanone involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions, such as the [2+2] cycloaddition, which is a stepwise mechanism involving the formation of intermediate species . These reactions can lead to the formation of cyclobutane rings, which are important in the synthesis of various organic compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Cyclohexanone Derivatives

The following table summarizes key structural, synthetic, and functional differences between 2-allylcyclohexanone and analogous compounds:

Key Research Findings and Functional Comparisons

Reactivity and Stability: The allyl group in 2-allylcyclohexanone enables regioselective reactions, such as enolate alkylation or conjugate additions, which are less feasible in 2-methylcyclohexanone due to its saturated methyl substituent . Isomeric 2-allyl-3-methylcyclohexanone and 2-allyl-5-methylcyclohexanone exhibit distinct chromatographic retention times (8.4 and 9.6 minutes, respectively), reflecting differences in steric strain and thermodynamic stability .

Synthetic Versatility: 2-Allylcyclohexanone’s synthesis via diallyl acetal rearrangement (yield >80%) is more efficient than the multi-step halogenation required for 2-chlorocyclohexanone . In contrast, 2-benzoylcyclohexanone requires electrophilic aromatic substitution, limiting its compatibility with electron-deficient substrates .

Applications: Fluorinated derivatives like 2-(difluoroacetyl)cyclohexanone are prioritized in drug discovery for their metabolic stability, whereas 2-allylcyclohexanone is favored in natural product synthesis (e.g., terpenoids) . Amino-substituted analogs (e.g., 2-[(dimethylamino)methyl]cyclohexanone) serve as ligands in catalytic systems, a role less common for non-polar derivatives like 2-methylcyclohexanone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.